2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI)
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Overview
Description
2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI) is a chemical compound that belongs to the class of benzothiazolones Benzothiazolones are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI) typically involves the condensation of 2(3H)-benzothiazolone with a nitro-substituted hydrazine derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. Common solvents used in this synthesis include ethanol, methanol, and acetic acid. The reaction temperature is generally maintained between 50-100°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of 2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI) can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or using reducing agents like sodium borohydride.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzothiazolone derivatives.
Scientific Research Applications
2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI) is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The hydrazone moiety can also form covalent bonds with target proteins, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzothiazolone,5-nitro-: Lacks the hydrazone moiety but shares similar chemical properties.
2(3H)-Benzothiazolone,5-amino-: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
2(3H)-Benzothiazolone,5-chloro-:
Uniqueness
2(3H)-Benzothiazolone,5-nitro-,hydrazone(9CI) is unique due to the presence of both nitro and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(5-nitro-1,3-benzothiazol-2-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2S/c8-10-7-9-5-3-4(11(12)13)1-2-6(5)14-7/h1-3H,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZYTJKXOWEBIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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